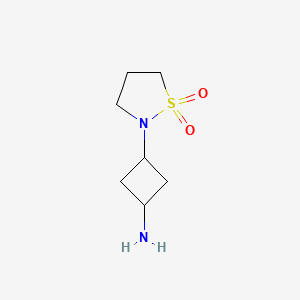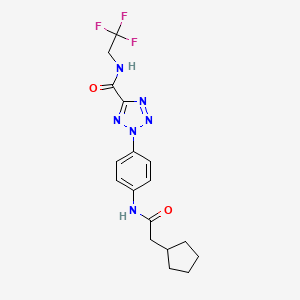![molecular formula C23H19FN4O4S B2981694 N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252901-33-9](/img/no-structure.png)
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H19FN4O4S and its molecular weight is 466.49. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is part of a new series of pyrimidine derivatives synthesized for biological applications. The synthesis and biological activity of similar pyrimidine compounds have been studied, showing potential larvicidal activity against various larvae stages and significant cytotoxicity against certain cancer cell lines. These compounds, including derivatives like 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine, exhibit noteworthy biological activities (Gorle et al., 2016).
Radiosynthesis for Imaging Applications
In the context of medical imaging, especially positron emission tomography (PET), compounds structurally related to N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide have been used. For example, [18F]PBR111, a radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, has been synthesized for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).
Anticancer Applications
Several pyrimidine derivatives, closely related to N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide, have been synthesized and evaluated for their anticancer activities. These compounds have shown promising results against a range of human cancer cell lines, demonstrating their potential as anticancer agents (Hosamani et al., 2015).
Enzyme Inhibition for Therapeutic Purposes
Related compounds have been explored for their role in inhibiting specific enzymes, potentially offering therapeutic benefits. For instance, certain pyrimidine derivatives act as inhibitors of histone deacetylases (HDACs), which are important in cancer treatment. These compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have demonstrated significant antitumor activity in vivo and are being considered for clinical trials (Zhou et al., 2008).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 4-acetylaniline with 2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one followed by acetylation of the resulting intermediate.", "Starting Materials": [ "4-acetylaniline", "2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one", "Acetic anhydride", "Pyridine", "Sodium acetate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: 4-acetylaniline is reacted with 2-(4-fluorobenzyl)-3,4-dihydrothieno[3,2-d]pyrimidin-4-one in ethanol in the presence of sodium acetate to form the intermediate N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide.", "Step 2: The intermediate is then acetylated using acetic anhydride and pyridine in diethyl ether to yield the final product N-[4-(acetylamino)phenyl]-2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] } | |
Numéro CAS |
1252901-33-9 |
Formule moléculaire |
C23H19FN4O4S |
Poids moléculaire |
466.49 |
Nom IUPAC |
N-(4-acetamidophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19FN4O4S/c1-14(29)25-17-6-8-18(9-7-17)26-20(30)13-27-19-10-11-33-21(19)22(31)28(23(27)32)12-15-2-4-16(24)5-3-15/h2-11H,12-13H2,1H3,(H,25,29)(H,26,30) |
Clé InChI |
WOPKQQWOSQOKTH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2981614.png)



![2-[Bromo(difluoro)methyl]-4-nitro-1H-benzimidazole](/img/structure/B2981618.png)

![Methyl 6-isopropyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2981620.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2981621.png)
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2981622.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)